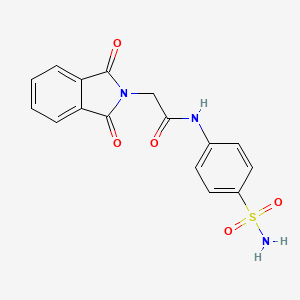

![molecular formula C12H14ClF3N4O B3013370 N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide CAS No. 2061356-99-6](/img/structure/B3013370.png)

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyridine carboxamide compounds involves various starting materials and reagents. For instance, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide was achieved by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under specific conditions, yielding a high purity product . Similarly, the synthesis of N,N'-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, a pincer-type compound, was described, highlighting the importance of the pyridine moiety in the structure of these compounds . These methods could potentially be adapted for the synthesis of "N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide" by substituting appropriate functional groups and core structures.

Molecular Structure Analysis

The molecular structure of pyridine carboxamide derivatives is characterized by the presence of pyridine rings and amide groups. In the case of N,N'-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, the structure features a central pyridyl group with two pendant alkylated 4-pyridyl arms, and the molecular packing is stabilized by intermolecular hydrogen bonds and other interactions . These structural features are crucial for understanding the molecular geometry, electronic distribution, and potential binding sites of the compound.

Chemical Reactions Analysis

The chemical reactions involving pyridine carboxamide derivatives are not explicitly detailed in the provided papers. However, the synthesis processes imply that these compounds can participate in various chemical reactions, such as amidation, esterification, and halogenation, to form the desired products . The reactivity of "this compound" would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methylpiperazine moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carboxamide derivatives can be inferred from their molecular structures. For example, the presence of halogen atoms and amide groups typically affects the compound's polarity, solubility, and melting point . The trifluoromethyl group in the compound of interest is known to increase the acidity of adjacent hydrogen atoms and could affect the compound's reactivity and interactions with biological targets. The provided papers do not offer specific data on the physical and chemical properties of the compound , but such properties are generally determined by the functional groups present and the overall molecular architecture.

Wissenschaftliche Forschungsanwendungen

Glycine Transporter 1 Inhibition

A derivative of N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide was identified as a potent inhibitor of Glycine Transporter 1 (GlyT1), showing promise in improving the cerebrospinal fluid concentration of glycine in rats. This compound exhibited potent GlyT1 inhibitory activity and favorable pharmacokinetics, indicating potential applications in central nervous system disorders (Yamamoto et al., 2016).

Synthesis for Positron Emission Tomography (PET) Imaging

Another derivative was synthesized for potential use in PET imaging of the IRAK4 enzyme, which is relevant in neuroinflammation. The compound demonstrated high radiochemical yield and specific activity, suggesting its utility in imaging applications (Wang et al., 2018).

NF-kappaB and AP-1 Gene Expression Inhibition

N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, a related compound, showed inhibition of transcription mediated by NF-kappaB and AP-1 transcription factors. This discovery is significant for developing drugs with potential oral bioavailability and for understanding the molecular mechanisms of gene expression regulation (Palanki et al., 2000).

Antidepressant and Nootropic Agents

Compounds containing the this compound structure have been synthesized and investigated for their antidepressant and nootropic activities. This research indicates the potential of these compounds as central nervous system (CNS) active agents, which can be developed for therapeutic use (Thomas et al., 2016).

NK-1 Antagonist Activity

Utilizing regioselective pyridine metallation chemistry, compounds were produced exhibiting NK-1 antagonist activity. This indicates potential applications in conditions where NK-1 receptor modulation is beneficial (Jungheim et al., 2006).

Imaging Microglia in Neuroinflammation

A radiotracer specific for CSF1R, a microglia marker, was developed using a derivative of this compound. This compound can be used for noninvasive imaging of reactive microglia and disease-associated microglia, contributing to our understanding of neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).

Anticonvulsant Properties

Compounds derived from this compound were tested for anticonvulsant activity, showing effectiveness in electroshock and pentetrazole seizure threshold tests. This suggests their potential use in treating convulsive disorders (Obniska et al., 2005).

Safety and Hazards

This compound should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed . It is also classified as a potential carcinogen .

Wirkmechanismus

Target of Action

The primary target of N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide is the bacterial phosphopantetheinyl transferase (PPTase) . PPTases are enzymes that play a crucial role in bacterial cell viability and virulence .

Mode of Action

This compound acts as a potent inhibitor of bacterial PPTase . It interacts with the enzyme, thereby attenuating secondary metabolism and thwarting bacterial growth .

Biochemical Pathways

The inhibition of PPTase affects several biochemical pathways. PPTases are involved in the activation of microbial fatty acid synthase (FAS), a multidomain enzyme complex . The reduction in FAS anabolic capacity exerts pleotropic effects on cell viability by inhibiting the production of the primary membrane component palmitate and halting the assembly of virulence-determining components of the bacterial cell walls .

Result of Action

The result of the compound’s action is the attenuation of secondary metabolism in bacteria, which thwarts bacterial growth . This can lead to the death of the bacteria or inhibit their ability to cause infection.

Eigenschaften

IUPAC Name |

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClF3N4O/c1-19-2-4-20(5-3-19)11(21)18-10-9(13)6-8(7-17-10)12(14,15)16/h6-7H,2-5H2,1H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASYVECWEWNRJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-bromo-4-oxo-2-(propan-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]propanoic acid](/img/structure/B3013290.png)

![4-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B3013292.png)

![N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B3013293.png)

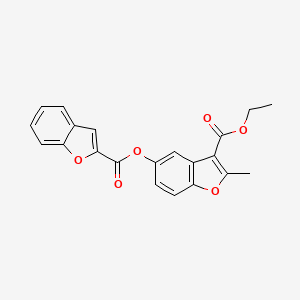

![N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline](/img/structure/B3013295.png)

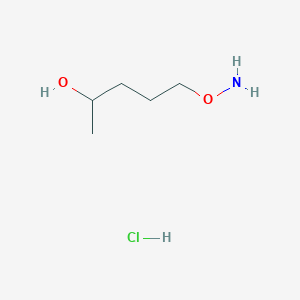

![6-Methyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B3013297.png)

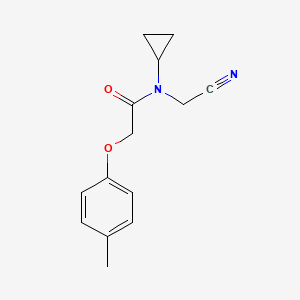

![2-(4-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)-N-cyclopropylacetamide](/img/structure/B3013302.png)

![(2E,2'E)-3,3'-(thiophene-2,5-diyl)bis(2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/structure/B3013303.png)

![ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013304.png)

![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B3013305.png)

![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3013310.png)